2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile
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Overview
Description
2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a pyridin-2-ylmethyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile typically involves the condensation of a thiophene derivative with a pyridine derivative under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as potassium t-butoxide and may be conducted under microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Gewald reaction or similar synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or other electrophiles can be used to introduce new substituents at the amino group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate with various biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and carbonitrile groups allows for hydrogen bonding and other interactions with biological macromolecules, influencing its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyanopyridine: Similar structure but lacks the thiophene ring.
5-amino-2-thiophenecarbonitrile: Similar structure but lacks the pyridin-2-ylmethyl group.
Uniqueness
2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile is unique due to the combination of the thiophene ring, pyridin-2-ylmethyl group, and carbonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1221432-10-5 |
---|---|
Molecular Formula |
C11H9N3S |
Molecular Weight |
215.3 |
Purity |
95 |
Origin of Product |
United States |
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